molecular formula C32H45NO10 B1262606 Hokbusine A

Hokbusine A

Cat. No.: B1262606
M. Wt: 603.7 g/mol
InChI Key: GPKLKIFNFCDMHE-KYSNEVMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hokbusine A is a norditerpenoid alkaloid primarily isolated from Aconitum species, notably Aconitum carmichaelii, a plant used in traditional Chinese medicine for its analgesic and anti-inflammatory properties . Structurally, it belongs to the C19-diterpenoid alkaloid family, characterized by a tetracyclic ring system with a benzoyl ester moiety at the C14 position. Its molecular formula is C32H46NO10, with a molecular weight of 604.31 g/mol . Key functional groups include five methoxy substituents and an N-methyl terminus, as confirmed by NMR data (δH 2.36 for N–CH3 and δH 3.13–3.72 for methoxy groups) .

Pharmacologically, this compound exhibits cardiotoxic effects common to diterpenoid alkaloids, but its toxicity is relatively lower compared to highly toxic diester-type alkaloids like aconitine . It is also studied for its role in detoxification processes during herbal processing, where hydrolysis reduces its toxicity .

Properties

Molecular Formula

C32H45NO10

Molecular Weight

603.7 g/mol

IUPAC Name

[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C32H45NO10/c1-33-14-29(15-38-2)18(34)12-19(39-3)31-17-13-30(37)26(43-28(36)16-10-8-7-9-11-16)20(17)32(42-6,25(35)27(30)41-5)21(24(31)33)22(40-4)23(29)31/h7-11,17-27,34-35,37H,12-15H2,1-6H3/t17-,18-,19+,20-,21+,22+,23-,24?,25+,26-,27+,29+,30-,31+,32-/m1/s1

InChI Key

GPKLKIFNFCDMHE-KYSNEVMMSA-N

Isomeric SMILES

CN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC)OC)OC)O)COC

Canonical SMILES

CN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC)OC)OC)O)COC

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Differences :

  • Shared backbone: Both compounds have a C19-diterpenoid skeleton with a benzoyl group at C14 .
  • N-substituents : Hokbusine A has an N-methyl group (δC 42.4 ppm), while 14-O-Benzoylaconine 95 features an N-ethyl group .
  • Methoxy groups : this compound has five methoxy groups, whereas 14-O-Benzoylaconine 95 has four .

Pharmacological Implications :

  • Reduced methoxy groups in 14-O-Benzoylaconine 95 correlate with decreased lipophilicity, which might affect membrane permeability .

Table 1: Structural Comparison

Feature This compound 14-O-Benzoylaconine 95
Molecular formula C32H46NO10 C33H48NO10
N-substituent N-methyl N-ethyl
Methoxy groups 5 4
Key NMR signals (δH) 2.36 (N–CH3) 1.20 (N–CH2CH3)

Hokbusine B

Structural Relationship :

  • Hokbusine B is a positional isomer of this compound, differing in the placement of methoxy groups or benzoyl ester orientation .
  • Both share the same molecular formula (C32H46NO10) but exhibit distinct NMR profiles due to stereochemical variations .

Toxicity Profile :

  • Hokbusine B is classified as a monoester diterpene alkaloid (MDA), making it less toxic than diester-type analogs like aconitine. However, its toxicity is comparable to this compound, with LD50 values in rodents ranging from 50–100 mg/kg .

Comparison with Functionally Similar Compounds

Aconitine and Mesaconitine

Functional Context :

  • Aconitine and mesaconitine are diester-type diterpenoid alkaloids (DDAs) with high cardiotoxicity (LD50 < 1 mg/kg in mice) .
  • Unlike this compound, these compounds have ester groups at both C8 and C14 positions, enhancing their sodium channel-blocking activity and toxicity .

Detoxification Dynamics :

  • Processing Aconitum roots reduces DDA content (e.g., aconitine) by converting them into MDAs like this compound. For example, aconitine levels drop by 10–15-fold after detoxification, while this compound remains stable .

Table 2: Toxicity and Functional Comparison

Compound Type LD50 (mg/kg, mice) Key Pharmacological Effect
This compound MDA 50–100 Moderate cardiotoxicity
Aconitine DDA 0.1–0.3 Severe neuro/cardiotoxicity
Bullatine B MDA 60–110 Anti-inflammatory

Talatizamine and Bullatine B

Functional Similarities :

  • Talatizamine and Bullatine B are MDAs with structural and toxicological profiles akin to this compound. All three exhibit anti-inflammatory and analgesic effects at subtoxic doses .
  • Talatizamine lacks the C14 benzoyl group, resulting in lower lipophilicity and slower cellular uptake compared to this compound .

Q & A

Q. How can this compound studies align with ethical guidelines for preclinical research?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies:
  • Sample size justification : Power analysis (α=0.05, β=0.2).
  • Randomization : Use block randomization software (e.g., Research Randomizer).
  • Blinding : Double-blind protocols for data collection/analysis.
    Ethics committee approval (e.g., IACUC) must be cited in methods .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hokbusine A
Reactant of Route 2
Hokbusine A

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